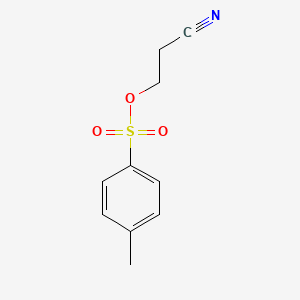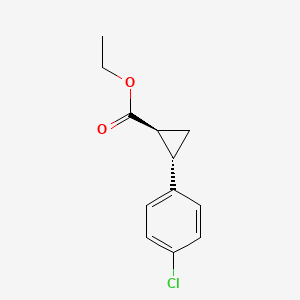
1,4-Dibromocyclohexane
Vue d'ensemble
Description
1,4-Dibromocyclohexane is an organic compound with the molecular formula C₆H₁₀Br₂. It is a derivative of cyclohexane, where two hydrogen atoms are replaced by bromine atoms at the 1 and 4 positions. This compound is known for its use in various chemical reactions and its significance in organic synthesis.
Applications De Recherche Scientifique
1,4-Dibromocyclohexane has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Material Science: The compound is utilized in the preparation of polymers and other advanced materials.
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds.
Biological Studies: Researchers use it to study the effects of brominated compounds on biological systems.
Safety and Hazards
Mécanisme D'action
. .
Mode of Action
The compound interacts with its targets through a process known as electrophilic addition . In this process, the bromine atoms in 1,4-Dibromocyclohexane are polarized by the approaching pi bond in the alkene . This polarization leads to the formation of a bromonium ion, which is then attacked by a bromide ion formed in a nearby reaction . The result is the addition of bromine atoms across the double bond .
Result of Action
The primary result of this compound’s action is the addition of bromine atoms across carbon-carbon double bonds . This can lead to significant changes in the structure and properties of the target molecules, potentially altering their function at the molecular and cellular levels.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,4-Dibromocyclohexane can be synthesized through the bromination of cyclohexane. The reaction typically involves the addition of bromine (Br₂) to cyclohexane in the presence of a solvent like carbon tetrachloride (CCl₄). The reaction is carried out under controlled conditions to ensure the selective bromination at the 1 and 4 positions.
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the continuous addition of bromine to cyclohexane, with careful monitoring of reaction conditions to maximize yield and purity. The product is then purified through distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions: 1,4-Dibromocyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles, such as hydroxide ions (OH⁻) or amines (NH₂).
Reduction Reactions: The compound can be reduced to cyclohexane by using reducing agents like zinc (Zn) and hydrochloric acid (HCl).
Elimination Reactions: Under basic conditions, this compound can undergo elimination to form cyclohexene.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Reduction: Zinc and hydrochloric acid.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Major Products:
Substitution: 1,4-dihydroxycyclohexane or 1,4-diaminocyclohexane.
Reduction: Cyclohexane.
Elimination: Cyclohexene.
Comparaison Avec Des Composés Similaires
- 1,2-Dibromocyclohexane
- 1,3-Dibromocyclohexane
- 1,4-Dichlorocyclohexane
Comparison: 1,4-Dibromocyclohexane is unique due to its specific substitution pattern, which affects its reactivity and physical properties. Compared to 1,2- and 1,3-dibromocyclohexane, the 1,4-isomer has different steric and electronic effects, leading to distinct chemical behavior. Additionally, the bromine atoms in this compound are positioned on opposite sides of the cyclohexane ring, which influences its conformational stability and reactivity.
Propriétés
IUPAC Name |
1,4-dibromocyclohexane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10Br2/c7-5-1-2-6(8)4-3-5/h5-6H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OALGWDQLKYPDRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Br2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6067888 | |
| Record name | 1,4-Dibromocyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6067888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.95 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35076-92-7, 13618-83-2 | |
| Record name | 1,4-Dibromocyclohexane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35076-92-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclohexane, 1,4-dibromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035076927 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC16622 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16622 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclohexane, 1,4-dibromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,4-Dibromocyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6067888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-dibromocyclohexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.575 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the conformational behavior of 1,4-dibromocyclohexane?
A1: Research indicates that trans-1,4-dibromocyclohexane exists predominantly in a chair conformation with the bromine atoms occupying equatorial positions. This conformation minimizes steric hindrance between the bulky bromine atoms and the cyclohexane ring. [, , ] Studies employing vibrational spectroscopy, including Raman and infrared, have provided insights into the vibrational modes associated with this specific conformation. [, ]
Q2: How does temperature affect the nuclear quadrupole resonance (NQR) frequencies in this compound?
A2: Studies investigating the temperature dependence of NQR frequencies in this compound reveal a decrease in frequencies with increasing temperature. [] This observation is consistent with Bayer's theory, which links NQR frequency shifts to molecular motions, specifically torsional vibrations, within the crystal lattice. The calculated torsional frequencies, derived from experimental NQR data and calculated moments of inertia, also decrease with increasing temperature. [] This trend aligns with observations from Raman studies on various molecules in crystalline states. []
Q3: Are there differences in the NQR behavior between the cis and trans isomers of this compound?
A3: Yes, the cis and trans isomers of this compound exhibit distinct NQR behaviors. At 77K, cis-1,4-dibromocyclohexane displays two distinct resonance lines, suggesting different chemical environments for the two bromine atoms. [] Based on the calculated torsional frequencies, the higher frequency line is attributed to the bromine atom in the equatorial position. [] Interestingly, the resonance lines in trans-1,4-dibromocyclohexane fade out at temperatures significantly lower than its melting point, a phenomenon not observed in the cis isomer. [] This suggests differences in the molecular dynamics and potentially intermolecular interactions between the two isomers in the solid state.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 3-[(tert-butoxycarbonyl)amino]benzoate](/img/structure/B3051538.png)

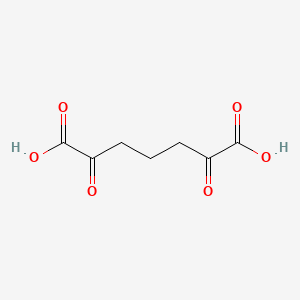
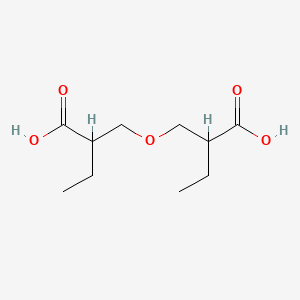



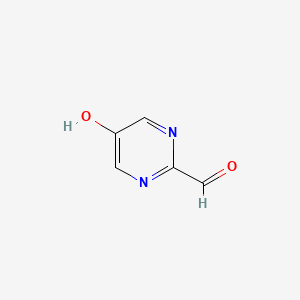
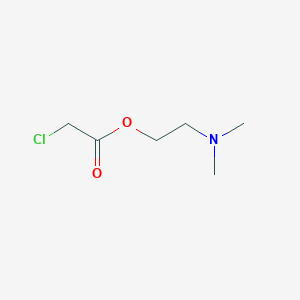
![Ethanol, 2,2'-[(4-amino-2-nitrophenyl)imino]bis-](/img/structure/B3051554.png)
